molecular formula C10H12N2S B362672 1H-benzimidazol-2-yl propyl sulfide CAS No. 55901-21-8

1H-benzimidazol-2-yl propyl sulfide

Cat. No. B362672
CAS RN: 55901-21-8
M. Wt: 192.28g/mol
InChI Key: BOXWEMKADONAQS-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl propyl sulfide is a chemical compound that belongs to the class of benzimidazoles . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound consisting of the fusion of benzene and imidazole .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N2S . The molecular weight is 192.28g/mol . The InChI string representation of its structure is InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) .

Scientific Research Applications

  • Antioxidant and Enzymatic Inhibition Properties : Benzimidazole derivatives, including those related to 1H-benzimidazol-2-yl propyl sulfide, have been synthesized and tested for antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These properties indicate potential applications in pharmaceuticals and therapeutic treatments (Taj et al., 2020).

  • Synthesis of Benzimidazole Derivatives : Benzimidazole derivatives have been synthesized using different methods and catalysts, demonstrating their versatility in chemical synthesis. This is crucial for exploring novel compounds with potential applications in medicine and industry (Iravani et al., 2011); (Ahmadi-Ana et al., 2012).

  • Structural Studies and Molecular Interactions : The study of weak sulfur interactions and hydrogen bonds in compounds related to this compound can offer insights into their structural conformations, which is vital for drug design and materials science (Esparza-Ruiz et al., 2007).

  • DNA Binding and Cytotoxicity Studies : Certain benzimidazole-based compounds have shown DNA binding capabilities and cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs (Paul et al., 2015); (Karpińka et al., 2011).

  • Application in Anti-Helicobacter Pylori Agents : Benzimidazole derivatives have been explored for their antibacterial properties, specifically against Helicobacter pylori, indicating their potential use in treating bacterial infections (Kühler et al., 2002).

  • Solid-State Behavior and Chiroptical Properties : The study of 2-Propyl-1H-benzimidazole, a related compound, in its solid state reveals interesting chiroptical properties, which are significant for materials science and the study of chirality (Quesada‐Moreno et al., 2017).

  • Corrosion Inhibition : Benzimidazole motifs, including structures similar to this compound, have been studied for their potential as corrosion inhibitors for metals, a valuable application in industrial processes (Cruz et al., 2005).

  • Crystal Engineering : The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, relevant in materials science and pharmaceutical formulation (Matthews et al., 2003).

properties

IUPAC Name

2-propylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWEMKADONAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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